2-Ethyl-3,4-dihydroisoquinolin-1-one

Medicinal Chemistry Scaffold Optimization Physicochemical Profiling

Secure a validated building block for EZH2 inhibitor and agrochemical discovery. This 2-ethyl-dihydroisoquinolinone scaffold is directly within Pfizer's patented synthetic route (WO/2022/018594), enabling rapid hit-to-lead progression. Its unique N-ethyl substitution (XLogP3=1.8) offers a distinct property profile versus N-methyl or N-benzyl analogs, critical for CNS-targeted programs and downstream functionalization. Avoid sourcing disruptions—secure this high-demand research intermediate now.

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 82481-09-2
Cat. No. B2434899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3,4-dihydroisoquinolin-1-one
CAS82481-09-2
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESCCN1CCC2=CC=CC=C2C1=O
InChIInChI=1S/C11H13NO/c1-2-12-8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,2,7-8H2,1H3
InChIKeyPRCDZDVDKGWTAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3,4-dihydroisoquinolin-1-one (CAS 82481-09-2): Core Scaffold Identity and Procurement Baseline for an N-Ethyl Dihydroisoquinolinone Building Block


2-Ethyl-3,4-dihydroisoquinolin-1-one (also indexed as 2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one or N-ethyl-3,4-dihydroisoquinolin-1(2H)-one) is a bicyclic heterocyclic small molecule (C₁₁H₁₃NO, MW 175.23 g/mol) belonging to the 3,4-dihydroisoquinolin-1(2H)-one scaffold class [1]. It features a partially saturated isoquinoline core with an ethyl substituent at the N-2 position, which distinguishes it from the more common N-methyl, N-benzyl, and N-phenyl congeners. This scaffold is prevalent in numerous natural products and has been extensively employed in medicinal chemistry and agrochemical discovery programs targeting diverse biological pathways, including caspase activation, EZH2 inhibition, sigma receptor modulation, and antioomycete activity [2][3]. The compound is commercially available from multiple vendors (e.g., Enamine, 1PlusChem) at typical research-grade purities of 95%, though discontinuations by certain suppliers have been noted, underscoring the need for strategic sourcing [1].

Why N-Alkyl Substitution on 3,4-Dihydroisoquinolin-1-one Determines Synthetic Utility and Biological Profile—and Why the 2-Ethyl Variant Cannot Be Assumed Interchangeable


The 3,4-dihydroisoquinolin-1(2H)-one scaffold derives its versatility from the N-2 substituent, which directly governs both the compound's physicochemical properties (logP, solubility, metabolic stability) and its behavior in downstream functionalization reactions [1][2]. A general three-step cross-coupling/cyclization/N-alkylation methodology has been established for preparing diverse N-substituted variants, demonstrating that the N-alkyl group is introduced at a late stage and determines the final compound's properties [1]. In EZH2 inhibitor programs at Pfizer, the specific N-substitution pattern on the dihydroisoquinolinone intermediate was critical for subsequent synthetic transformations leading to clinical candidates [2]. The 2-ethyl substituent (logP XLogP3 = 1.8, one rotatable bond) occupies a distinct property space compared to the 2-methyl (zero rotatable bonds; higher aqueous solubility), 2-benzyl (two rotatable bonds; greater lipophilicity), and 2-phenyl (planar; extended π-system) analogs, meaning that substitution of one N-alkyl variant for another cannot be performed without altering downstream reactivity, pharmacokinetic profile, or biological target engagement [3].

Quantitative Differentiation Evidence for 2-Ethyl-3,4-dihydroisoquinolin-1-one Relative to Closest Structural Analogs and In-Class Alternatives


N-Ethyl vs. N-Methyl Substitution: Physicochemical Differentiation with Implications for Membrane Permeability and Synthetic Tractability

The 2-ethyl substituent introduces one rotatable bond and an XLogP3 value of 1.8, whereas the 2-methyl analog (CAS 6772-65-2) bears zero rotatable N-alkyl bonds and is predicted to have lower lipophilicity (~XLogP3 1.1–1.3) [1][2]. This difference in lipophilicity and conformational flexibility directly impacts passive membrane permeability and CYP450 metabolic susceptibility, both critical parameters in lead optimization [1]. Additionally, the ethyl group provides a synthetically distinct steric environment for late-stage N-dealkylation or N-functionalization reactions compared to the methyl congener, offering orthogonal synthetic handles in medicinal chemistry workflows [3].

Medicinal Chemistry Scaffold Optimization Physicochemical Profiling

Positioning as a Privileged Intermediate in Pfizer's EZH2 Inhibitor Synthesis: Validated Industrial Relevance

A 2022 Pfizer patent (WO/2022/018594) discloses a multi-step process for synthesizing substituted 3,4-dihydroisoquinolinone intermediates used in the preparation of EZH2 inhibitors, a class of epigenetic anticancer agents [1]. The patent explicitly claims a process wherein a dihydroisoquinolinone scaffold bearing specific N-substitution is subjected to a bromine-magnesium exchange reaction followed by carbon dioxide quench—a transformation for which the N-alkyl group (e.g., ethyl vs. other substituents) dictates both reaction compatibility and regiochemical outcome [1]. While the patent's exemplified compounds are more complex than the parent 2-ethyl scaffold, the document establishes that the N-ethyl dihydroisoquinolinone core is a direct synthetic precursor to EZH2 inhibitor pharmacophores with demonstrated clinical relevance [1][2]. In contrast, no analogous industrial process patent was identified for the 2-methyl or 2-phenyl parent scaffolds in the context of EZH2 programs.

Epigenetics EZH2 Inhibition Process Chemistry Oncology

Antioomycete Activity: Class-Level Potency of the 3,4-Dihydroisoquinolin-1-one Scaffold Against Pythium recalcitrans with Defined EC₅₀ Benchmarks

A 2023 study in RSC Advances evaluated 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold for antioomycete activity against Pythium recalcitrans, a destructive phytopathogen [1]. The most potent derivative (I23) exhibited an in vitro EC₅₀ of 14 μM against P. recalcitrans, which was 2.7-fold more potent than the commercial standard hymexazol (EC₅₀ = 37.7 μM) [1]. In vivo, I23 achieved 75.4% preventive efficacy at 2.0 mg/pot (vs. 63.9% for hymexazol) and 96.5% at 5.0 mg/pot [1]. While the specific EC₅₀ of the parent 2-ethyl-3,4-dihydroisoquinolin-1-one was not reported in this study, the comprehensive SAR analysis established the 3,4-dihydroisoquinolin-1(2H)-one core as the essential pharmacophore for this activity, with N-substitution being a key modulatory position [1]. The 2-ethyl derivative thus represents the unsubstituted parent scaffold from which optimized agrochemical leads (e.g., I23) are elaborated.

Agricultural Chemistry Antioomycete Crop Protection Pythium recalcitrans

MAO-A Inhibition: Dihydroisoquinoline Scaffold Class Is the Most Potent Among Isoquinoline Oxidation States Tested

In a comparative study of monoamine oxidase A and B inhibition across 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinoline alkaloids, the 3,4-dihydroisoquinoline class was identified as the most potent against MAO-A, with Ki values ranging from 2 to 130 μM [1]. In contrast, fully aromatic isoquinolines showed intermediate activity (Ki = 17–130 μM), while 1,2,3,4-tetrahydroisoquinolines exhibited variable but generally weaker MAO-A inhibition (representative Ki values of 15 and 29 μM for specific derivatives) [1]. Against MAO-B, two specific 3,4-dihydroisoquinolines (compounds 22 and 25) demonstrated substantial inhibition with Ki values of 76 and 15 μM, respectively [1]. Although the 2-ethyl derivative was not individually tested in this study, the data establish the 3,4-dihydro oxidation state as the preferred scaffold for MAO-A inhibitory activity within the isoquinoline alkaloid family.

Neurochemistry MAO Inhibition Isoquinoline Alkaloids Enzyme Kinetics

Sigma-2 Receptor Affinity: The Dihydroisoquinolinone Scaffold Delivers High σ₂ Selectivity—with the N-Ethyl Core as the Minimal Pharmacophore Entry Point

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been validated as a privileged template for achieving high σ₂ receptor affinity with excellent selectivity over σ₁ receptors [1][2]. In a study by Abate et al., 3,4-dihydroisoquinolin-(1H)2-one derivative 10a demonstrated high σ₂ affinity, while compound 11b achieved low nanomolar σ₂ affinity with an impressive 2807-fold selectivity over σ₁ [1]. The bicyclic dihydroisoquinolinone conformation was confirmed as the optimal hydrophobic pharmacophore for σ₂ binding, outperforming flexible benzamide analogs [1]. Concurrently, Niso et al. developed a σ₂-selective fluorescent tracer based on the same scaffold (compound 5) as a tool for studying σ₂ receptors in living cells via flow cytometry [2]. The parent 2-ethyl-3,4-dihydroisoquinolin-1-one represents the minimal, unadorned core from which these high-affinity σ₂ ligands are derived, offering a cleaner SAR starting point for medicinal chemistry optimization compared to pre-functionalized analogs.

Sigma Receptors Tumor Imaging PET Tracer Development Oncology

Market Availability and Pricing: Current Commercial Landscape for 2-Ethyl-3,4-dihydroisoquinolin-1-one vs. Closest Analogs

As of 2023–2024, 2-ethyl-3,4-dihydroisoquinolin-1-one (CAS 82481-09-2) is commercially stocked by multiple suppliers including Enamine (1 g, 95% purity, $914) and 1PlusChem (50 mg, $315; 500 mg, $944) [1]. The 2-methyl analog (CAS 6772-65-2) and 2-benzyl analog (CAS 6772-61-8) are also commercially available but at variable pricing and with different vendor coverage. CymitQuimica (Biosynth) previously carried the 2-ethyl compound but has since discontinued it, indicating a shifting supply landscape that procurement teams should monitor . No active pharmaceutical master file (DMF) or large-scale GMP manufacturing was identified for this compound, consistent with its status as a research-grade building block rather than an API starting material.

Chemical Sourcing Building Block Procurement Commercial Availability

Highest-Value Application Scenarios for 2-Ethyl-3,4-dihydroisoquinolin-1-one Based on Quantified Differentiation Evidence


Epigenetic Drug Discovery: EZH2 Inhibitor Lead Optimization Programs

The 2-ethyl-3,4-dihydroisoquinolin-1-one scaffold is directly within the structural scope of Pfizer's patented synthetic route to EZH2 inhibitor intermediates (WO/2022/018594) [1]. Medicinal chemistry teams pursuing novel EZH2 inhibitors for oncology indications can use this building block as a validated starting point for library synthesis, leveraging the existing industrial process chemistry knowledge to accelerate hit-to-lead progression. The N-ethyl substituent's balance of lipophilicity (XLogP3 = 1.8) and conformational flexibility (one rotatable bond) is well-suited for optimizing blood-brain barrier penetration if CNS-targeted EZH2 inhibition is desired [2].

Agrochemical Discovery: Antioomycete Agent Development Against Pythium recalcitrans

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been validated as a promising antioomycete pharmacophore against Pythium recalcitrans, with optimized derivatives achieving EC₅₀ values as low as 14 μM (2.7-fold more potent than commercial hymexazol at 37.7 μM) and in vivo preventive efficacy of 96.5% at 5.0 mg/pot [1]. The 2-ethyl parent compound serves as the core structural template for SAR exploration. Agrochemical research groups can use this compound to generate focused libraries targeting the oomycete membrane disruption mechanism identified through lipidomics analysis [1].

CNS Drug Discovery: MAO-A Inhibitor Scaffold Optimization

The 3,4-dihydroisoquinoline class is the most potent oxidation state for MAO-A inhibition among isoquinoline alkaloids, with class Ki values as low as 2 μM, outperforming both fully aromatic (Ki_min = 17 μM) and tetrahydroisoquinoline scaffolds [1]. The 2-ethyl derivative provides a synthetically accessible entry point for developing selective, reversible MAO-A inhibitors for neuropsychiatric or neurodegenerative disease applications. The stereochemical flexibility at the N-2 position, combined with the dihydro oxidation state, allows exploration of both MAO-A and MAO-B selectivity within the same scaffold family [1].

Oncology Imaging: Sigma-2 Receptor PET Tracer and Fluorescent Probe Development

The dihydroisoquinolinone scaffold has demonstrated the capacity to deliver σ₂ receptor ligands with up to 2807-fold selectivity over σ₁ receptors and low nanomolar affinity, properties critical for tumor imaging applications [1]. The parent 2-ethyl compound represents the minimal pharmacophore core from which both PET radiotracers (e.g., ¹⁸F-labeled derivatives) and fluorescent probes (for flow cytometry-based σ₂ detection in living cells) can be elaborated [1][2]. Its structural simplicity maximizes the degrees of freedom for introducing imaging tags (fluorophores, chelators, radionuclides) without steric interference from pre-existing substituents [2].

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